1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione
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Overview
Description
1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione is a complex chemical compound of notable interest in various fields of scientific research. This article aims to delve into the synthesis, reactions, applications, and mechanisms of this compound, providing a comprehensive understanding of its properties and uses.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in its structure is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological profiles, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, can modify physicochemical parameters and improve the adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to have diverse biological profiles, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, suggesting that the compound’s action may be influenced by its spatial orientation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione involves multiple steps, often starting with the assembly of simpler precursors through a series of nucleophilic substitutions, cyclization, and functional group manipulations. Common reagents include 2,6-dimethylpyrimidine, various sulfonating agents, and piperidine derivatives. Reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Scaling up to industrial production entails optimizing these reactions to be both cost-effective and environmentally friendly. This might involve continuous flow reactors, green chemistry principles, and recycling of solvents and by-products. The goal is to maintain efficiency while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions It Undergoes
1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione can undergo a variety of chemical reactions:
Oxidation and Reduction: These reactions can modify its functional groups, impacting its activity and stability.
Substitution Reactions: These are pivotal in modifying the compound's structure to derive analogs with potentially enhanced properties.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride can be used. Solvents like dichloromethane and conditions such as refluxing or controlled atmospheres (e.g., nitrogen) are common.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, 1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis and material science, aiding in the creation of novel compounds with desired properties.
Biology and Medicine
Biologically, this compound shows promise in drug design and development. Its unique structure allows it to interact with various biological targets, potentially leading to new therapeutic agents for treating diseases.
Industry
Industrial applications might include its use in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to undergo diverse reactions makes it valuable in the synthesis of a broad range of products.
Comparison with Similar Compounds
Similar Compounds
1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,5-dione
1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-3,6-dione
1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,4-dione
Highlighting Its Uniqueness
1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione stands out due to its specific substituent pattern and the resultant chemical and biological properties. Its precise structure allows for particular interactions and reactivity profiles that similar compounds may not exhibit.
This detailed exploration provides a thorough understanding of this compound, showcasing its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-[2-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5S/c1-12-10-15(19-13(2)18-12)26-14-6-7-20(11-14)27(24,25)9-8-21-16(22)4-3-5-17(21)23/h10,14H,3-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPGPCVHGIPSLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)CCN3C(=O)CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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